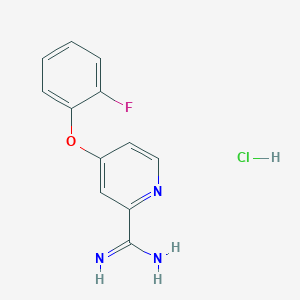![molecular formula C13H26N2O2Si B11849007 N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide) CAS No. 62051-13-2](/img/structure/B11849007.png)
N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) is a silicon-containing organic compound characterized by the presence of both vinyl and methyl groups attached to a silicon atom, which is further bonded to two N-propylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) typically involves the reaction of vinylmethylsilane with N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and automation systems can help in scaling up the production while maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated silanes.
Scientific Research Applications
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) exerts its effects involves interactions with specific molecular targets and pathways. The vinyl and methyl groups attached to the silicon atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Methyl(vinyl)silanediyl)bis(N-phenylacetamide): Similar in structure but contains phenyl groups instead of propyl groups.
N,N’-(Methyl(vinyl)silanediyl)bis(N-ethylacetamide): Contains ethyl groups instead of propyl groups.
Uniqueness
N,N’-(Methyl(vinyl)silanediyl)bis(N-propylacetamide) is unique due to the presence of propyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62051-13-2 |
|---|---|
Molecular Formula |
C13H26N2O2Si |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
N-[[acetyl(propyl)amino]-ethenyl-methylsilyl]-N-propylacetamide |
InChI |
InChI=1S/C13H26N2O2Si/c1-7-10-14(12(4)16)18(6,9-3)15(11-8-2)13(5)17/h9H,3,7-8,10-11H2,1-2,4-6H3 |
InChI Key |
BDFOURGUVMDRGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(=O)C)[Si](C)(C=C)N(CCC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


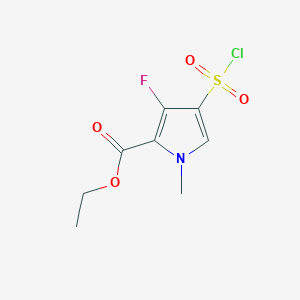

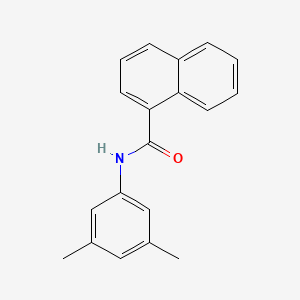


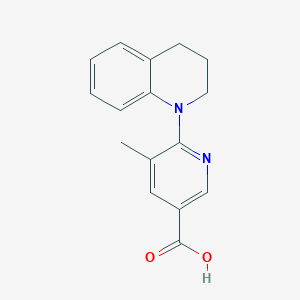



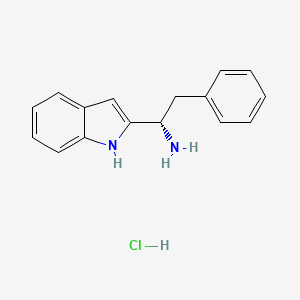

![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
